![molecular formula C12H15ClFNO B1416779 2-氯-N-[1-(4-氟苯基)-2-甲基丙基]乙酰胺 CAS No. 950101-34-5](/img/structure/B1416779.png)
2-氯-N-[1-(4-氟苯基)-2-甲基丙基]乙酰胺
描述
2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, also known as CFPMA, is a synthetic organic compound with a wide range of applications in scientific research. CFPMA is a fluorinated amide that has been used in a variety of biological and chemical studies due to its unique properties.
科学研究应用
杀虫剂的潜力
一些N-芳基-2,4-二氯苯氧乙酰胺衍生物,包括类似于2-氯-N-[1-(4-氟苯基)-2-甲基丙基]乙酰胺的化合物,已被表征为潜在的杀虫剂。使用X射线粉末衍射研究这些化合物,详细描述了它们的结构特性(Olszewska et al., 2008)。
除草剂中的代谢
乙草胺,一种与2-氯-N-[1-(4-氟苯基)-2-甲基丙基]乙酰胺结构相关的化合物及其衍生物被用作农作物的前除草剂。这些除草剂在肝微粒体中经历复杂的代谢激活,涉及各种中间体。研究这些代谢途径对于理解这些除草剂的环境和健康影响至关重要(Coleman et al., 2000)。
抗炎活性
与所讨论的化合物结构相关的N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺衍生物已被合成并用于抗炎活性测试。其中一些衍生物显示出显著的抗炎特性(Sunder & Maleraju, 2013)。
降压药物
已研究了2-(1-烷基哌啶-4-基)-N-[(1R)-1-(4-氟苯基)-2-甲基丙基]乙酰胺的某些衍生物对T型Ca(2+)通道的抑制活性,表明它们作为新型降压药物的潜力。这些研究包括对其有效性和选择性至关重要的结构-活性关系分析(Watanuki et al., 2012)。
抗菌潜力
已研究了2-氯-N-(4-氟-3-硝基苯基)乙酰胺对克雷伯氏肺炎杆菌的体外抗菌活性。这项研究突出了乙酰胺衍生物在开发新的抗菌药物方面的潜力,考虑到它们的活性和细胞毒性特征(Cordeiro et al., 2020)。
药代动力学和毒性研究
已进行了对某些乙酰胺衍生物的药代动力学特性和毒性分析,为它们在潜在治疗用途中提供了宝贵的见解。这些研究对于了解这些化合物在临床环境中的安全性和有效性至关重要(Various Authors)。
作用机制
Mode of Action
It’s known that tertiary aliphatic amines, a group to which this compound belongs, are biotransformed through a reversible reaction into tertiary amine oxides .
Biochemical Pathways
Based on the structure of the compound and its similarity to other tertiary aliphatic amines, it can be hypothesized that it may affect pathways involving the metabolism of tertiary amines .
生化分析
Biochemical Properties
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycinamide, which is involved in numerous metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can inhibit the migration of certain cancer cells, such as PC-3 cells, in a concentration-dependent manner . This suggests its potential utility in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to bind to the active sites of certain enzymes, thereby inhibiting their activity and altering gene expression patterns . This mechanism is crucial for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term effects on cellular function have also been observed, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.
Metabolic Pathways
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of glycinamide, which plays a role in various metabolic processes . These interactions are essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide within cells and tissues are critical for its efficacy. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that it can accumulate in certain tissues, affecting its localization and overall activity . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and interact with various cellular components . These localization patterns are essential for understanding its precise mode of action.
属性
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-8(2)12(15-11(16)7-13)9-3-5-10(14)6-4-9/h3-6,8,12H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZXBVOQPSCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


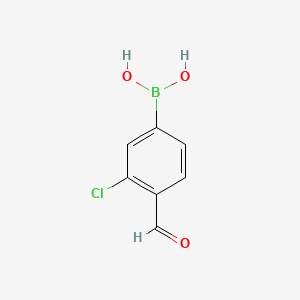
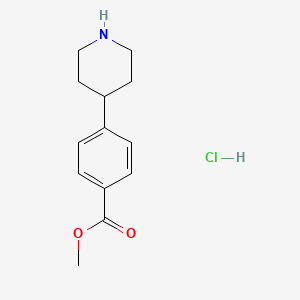
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)

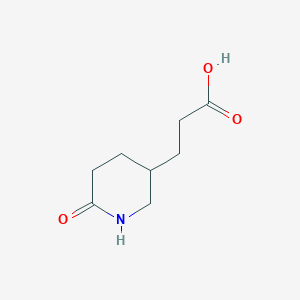

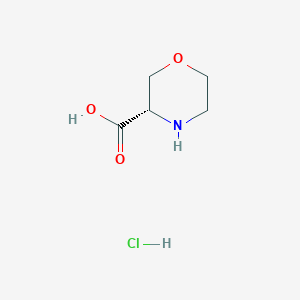


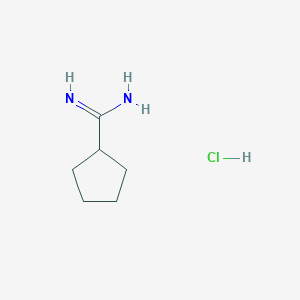

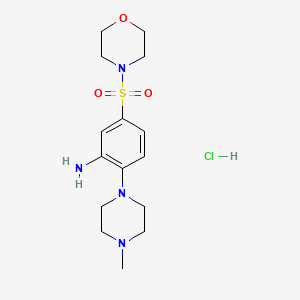
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
